(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone
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Description
Scientific Research Applications
Synthesis and Biological Activity
A study by Nagaraj, Srinivas, and Rao (2018) explored the synthesis of novel triazole analogues of piperazine, which are structurally related to the chemical . These compounds were evaluated for their antibacterial activity against several human pathogenic bacteria, with some derivatives showing significant inhibition of bacterial growth, suggesting potential development as antibacterial agents (A. Nagaraj, S. Srinivas, & G. N. Rao, 2018).
Enzyme Inhibitory Activity
Another study conducted by Hussain et al. (2017) focused on the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, which demonstrated good enzyme inhibitory activity. Specifically, one compound exhibited excellent inhibitory effects against acetyl- and butyrylcholinesterase, indicating potential therapeutic applications for neurodegenerative diseases like Alzheimer's (G. Hussain et al., 2017).
Alzheimer's Disease Therapy Exploration
Hassan et al. (2018) synthesized a series of multifunctional amides, including a derivative structurally similar to the query compound, showing moderate enzyme inhibitory potentials and mild cytotoxicity. This study highlights the potential of such compounds in developing new therapeutic agents for Alzheimer's disease, based on their enzyme inhibition activity and hemolytic profiles (Mubashir Hassan et al., 2018).
Novel Synthesis Approaches
Research by Largeron and Fleury (1998) explored an electrochemical method for synthesizing novel 8-amino-1,4-benzoxazine derivatives, starting from a related compound. These derivatives possess anti-stress oxidative properties, demonstrating the versatility of electrochemical approaches in creating pharmacologically relevant molecules (M. Largeron & M. Fleury, 1998).
Structural Analysis and Drug Development
Finally, a study on the crystal structure of a (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone adduct by Revathi et al. (2015) underscores the importance of crystallographic analysis in understanding the molecular geometry and potential interactions of compounds, which is crucial for the rational design of new drugs (B. Revathi et al., 2015).
properties
IUPAC Name |
(4,5-dibromothiophen-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Br2N2OS/c19-15-13-16(24-17(15)20)18(23)22-11-9-21(10-12-22)8-4-7-14-5-2-1-3-6-14/h1-7,13H,8-12H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPQSXMZLBAXOL-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=C(S3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=C(S3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Br2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone |
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